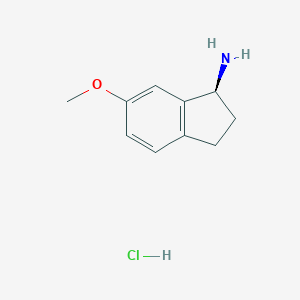

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

説明

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 6-position and an amine group at the 1-position further defines its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 6-methoxyindanone.

Reduction: The carbonyl group of 6-methoxyindanone is reduced to form 6-methoxy-2,3-dihydro-1H-inden-1-ol.

Amination: The hydroxyl group is then converted to an amine group through a series of reactions, including the formation of a suitable leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine source.

Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reduction and amination steps, as well as automated chiral resolution processes to ensure high yield and purity of the desired enantiomer.

化学反応の分析

N-Alkylation Reactions

The primary amine undergoes N-alkylation to form secondary or tertiary amines, critical for modifying pharmacological activity ( ):

Mechanistic Notes :

-

Alkylation proceeds via an S<sub>N</sub>2 mechanism , with the amine acting as a nucleophile ( ).

-

Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state ().

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS , directing incoming electrophiles to the para position ( ):

Regioselectivity :

-

The methoxy group’s electron-donating nature directs substitution to position 5 (para to methoxy) ().

Nucleophilic Reactions of the Amine

The protonated amine participates in acylation and Schiff base formation :

Applications :

-

Acylated derivatives are intermediates for prodrug synthesis ().

Salt Formation and Acid-Base Behavior

The compound exhibits pH-dependent solubility due to its amine-hydrochloride equilibrium :

| Property | Value | Conditions | Reference |

|---|---|---|---|

| pK<sub>a</sub> | 8.9 ± 0.2 | Water, 25°C | |

| Solubility | 50 mg/mL (water) | pH < 3 |

Practical Implications :

-

Freebase form (pH > 9) is lipid-soluble, enabling blood-brain barrier penetration ().

-

Hydrochloride salt enhances aqueous solubility for formulation ( ).

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent positioning and stereochemistry:

Insight :

科学的研究の応用

Neuroprotective Effects

One of the most significant applications of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is in the treatment of neurodegenerative diseases such as Parkinson's disease. As an intermediate in the synthesis of rasagiline, a well-known monoamine oxidase-B (MAO-B) inhibitor, this compound plays a crucial role in enhancing dopamine levels in the brain while providing neuroprotective benefits . Rasagiline has been shown to improve motor functions and delay disease progression in Parkinson's patients.

Antidepressant Properties

Research indicates that compounds similar to this compound may exhibit antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests potential use in treating major depressive disorder. The mechanism involves enhancing synaptic availability of these neurotransmitters, which is critical for mood regulation.

Case Study 1: Parkinson's Disease Treatment

In a clinical study involving patients with Parkinson's disease, rasagiline demonstrated significant improvements in motor function compared to placebo groups. The study highlighted the importance of this compound as a precursor in developing effective treatments for neurodegenerative disorders .

Case Study 2: Antidepressant Efficacy

A recent pharmacological study evaluated the antidepressant-like effects of similar compounds derived from indene structures. Results indicated that these compounds significantly reduced depressive behaviors in animal models, suggesting that this compound could be further explored for its potential antidepressant properties .

作用機序

The mechanism of action of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

6-Methoxy-2,3-dihydro-1H-inden-1-amine: Lacks the chiral center and hydrochloride salt form.

6-Methoxy-1-indanone: Contains a carbonyl group instead of an amine group.

2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group.

Uniqueness

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity. The presence of the methoxy group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

生物活性

(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Overview

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 180915-62-2

- IUPAC Name : (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

This compound features a methoxy group at the 6th position and an amine group at the 1st position of the indane ring system. Its unique structure contributes to its diverse biological activities.

This compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action primarily involves:

- Receptor Modulation : It has been shown to influence neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. Studies have demonstrated its potential as:

- Antidepressant : Animal models suggest that the compound may exert antidepressant-like effects through modulation of serotonin and norepinephrine levels.

2. Antiviral Properties

Recent investigations have identified this compound as a candidate for antiviral drug development. It shows promise in inhibiting viral replication in vitro, particularly against certain RNA viruses.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

In a controlled study involving mice, this compound was administered over a two-week period. Results showed a significant reduction in depressive-like behavior compared to the control group. This effect correlated with increased levels of serotonin and norepinephrine in the brain, suggesting a potential mechanism involving neurotransmitter modulation.

Case Study: Antiviral Efficacy

A study published in Journal of Virology explored the antiviral effects of this compound against influenza virus. The compound demonstrated a dose-dependent reduction in viral titers in infected cell cultures. Further analysis indicated that it interfered with viral entry into host cells.

特性

IUPAC Name |

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDASQBFJKUGFC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628715 | |

| Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-62-2 | |

| Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。